butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate
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Overview
Description
BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE is a complex organic compound that features a benzodiazole moiety, a furan ring, and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include butyl alcohol, chlorobenzoic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industry, BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-tert-butyl-1H-1,3-benzodiazol-5-amine
- (1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Uniqueness
Compared to similar compounds, BUTYL 5-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}-2-CHLOROBENZOATE stands out due to its unique combination of functional groups. The presence of the furan ring and the cyanoethenyl group, along with the benzodiazole and chlorobenzoate moieties, provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C25H20ClN3O3 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
butyl 5-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C25H20ClN3O3/c1-2-3-12-31-25(30)19-14-16(8-10-20(19)26)23-11-9-18(32-23)13-17(15-27)24-28-21-6-4-5-7-22(21)29-24/h4-11,13-14H,2-3,12H2,1H3,(H,28,29)/b17-13+ |
InChI Key |
PGQBFXHJKXJJHE-GHRIWEEISA-N |
Isomeric SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Cl |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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